Thiamine Disulfide Nitrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

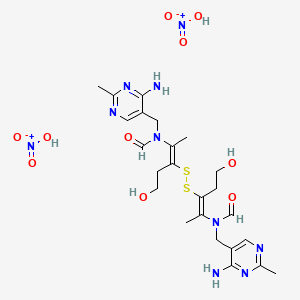

Structure

3D Structure of Parent

Properties

CAS No. |

112141-12-5 |

|---|---|

Molecular Formula |

C24H36N10O10S2 |

Molecular Weight |

688.7 g/mol |

IUPAC Name |

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;bis(nitric acid) |

InChI |

InChI=1S/C24H34N8O4S2.2HNO3/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26;2*2-1(3)4/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30);2*(H,2,3,4)/b21-15-,22-16-;; |

InChI Key |

MSVPLGIAUQGBIU-PAAHXCEKSA-N |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O.[N+](=O)([O-])O.[N+](=O)([O-])O |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Evolution of Thiamine Derivatives in Advanced Nutritional and Therapeutic Formulations

The development of thiamine (B1217682) derivatives arose from the need to overcome the limitations of thiamine itself, particularly its low bioavailability. nih.govmedscape.com Thiamine, a water-soluble vitamin, is crucial for energy metabolism and neurological health. researchgate.netatamanchemicals.com However, its transport across cell membranes is a slow, carrier-mediated process. medscape.com This led to the synthesis of various lipophilic (fat-soluble) thiamine derivatives, which can more easily diffuse through plasma membranes, bypassing the rate-limiting transport system. nih.govmedscape.com

The first of these lipophilic derivatives was isolated from garlic in the 1950s and was named allithiamine. nih.govmedscape.com This discovery spurred the development of other synthetic derivatives, such as fursultiamine (B1674287) (thiamine tetrahydrofurfuryl disulfide) and sulbutiamine (B1681778), primarily in Japan for the treatment of beriberi, a disease caused by thiamine deficiency. medscape.comnih.gov These disulfide derivatives demonstrated higher bioavailability compared to thiamine hydrochloride or mononitrate. medscape.com Another class of derivatives, the S-acyl thiamine derivatives like benfotiamine (B1667992), also showed enhanced absorption characteristics. researchgate.netnih.gov

Structural Modification Rationale: Disulfide and Nitrate Moiety Integration

The unique structure of thiamine (B1217682) disulfide nitrate (B79036), combining a disulfide bond and a nitrate group, is designed to enhance its pharmacokinetic profile. patsnap.com

Disulfide Moiety: The disulfide bond, which links two thiamine molecules, significantly increases the compound's lipid solubility. patsnap.com This enhanced lipophilicity allows for passive diffusion across cell membranes, including the blood-brain barrier, leading to improved absorption and tissue distribution compared to standard thiamine salts. patsnap.com Once inside the body, the disulfide bond is cleaved, releasing active thiamine. patsnap.com This mechanism effectively makes thiamine disulfide a prodrug, a compound that is metabolized into a pharmacologically active drug. patsnap.com

Nitrate Moiety: The inclusion of a nitrate group serves a dual purpose. Firstly, it forms a stable salt of the thiamine derivative. atamanchemicals.com Thiamine mononitrate, for instance, is more stable and less prone to water absorption than thiamine hydrochloride, making it suitable for food fortification. libretexts.orgclemson.edu Secondly, the nitrate component has vasodilatory properties due to its ability to release nitric oxide (NO). patsnap.com This can potentially improve blood flow, thereby enhancing the delivery of thiamine to various tissues. patsnap.com

Research Significance in Enhancing Bioavailability and Pharmacological Profiles

The primary research focus on thiamine (B1217682) derivatives like thiamine disulfide nitrate (B79036) is their potential to achieve higher and more sustained levels of thiamine in the body. patsnap.compatsnap.com Studies have consistently shown that lipophilic derivatives lead to significantly better bioavailability than water-soluble forms.

For instance, research comparing various thiamine derivatives demonstrated that benfotiamine (B1667992), an S-acyl derivative, resulted in a more rapid and higher increase in thiamine blood levels compared to fursultiamine (B1674287) and thiamine disulfide. nih.gov Another study found that the bioavailability of benfotiamine was significantly higher than that of water-soluble thiamine mononitrate. researchgate.net While thiamine disulfide itself showed the lowest bioavailability among the tested lipophilic derivatives in one study, its structural modifications in the form of thiamine disulfide nitrate are intended to improve upon these characteristics. nih.gov

The enhanced bioavailability of these derivatives is particularly significant for therapeutic applications. They are being investigated for their potential in managing conditions associated with thiamine deficiency and oxidative stress, such as neurodegenerative diseases like Alzheimer's and Parkinson's disease. patsnap.comuliege.be The proposed mechanisms include enhancing glucose metabolism in the brain, possessing antioxidant properties, and supporting the synthesis of crucial neurotransmitters like acetylcholine (B1216132). patsnap.com

Historical Context of Thiamine Derivatives in Biochemical Investigations

Laboratory Synthesis Routes for Thiamine Disulfide and its Nitrate Salt

The laboratory synthesis of thiamine disulfide nitrate is a multi-step process that begins with the chemical transformation of thiamine into its disulfide form, followed by the introduction of the nitrate counter-ion.

The formation of thiamine disulfide from thiamine hinges on the unique chemical reactivity of thiamine's thiazole (B1198619) ring. Under alkaline conditions (typically pH > 7.0), the thiazole ring can undergo a reversible opening to generate a thiol form (a molecule containing a -SH group). researchgate.netukrbiochemjournal.orgnih.gov This thiol intermediate is susceptible to oxidation. In the presence of an oxidizing agent, two molecules of the thiamine thiol react to form a disulfide bond (-S-S-), yielding the stable thiamine disulfide molecule. researchgate.netnih.gov

Various oxidizing agents can be employed to facilitate this transformation. The choice of oxidant can influence reaction efficiency and the profile of byproducts. For instance, the oxidation of thiamine can also lead to the formation of thiochrome (B1210408), another oxidized derivative, representing a competing reaction pathway. nih.govnih.gov

Table 1: Oxidizing Agents for Thiamine Disulfide Synthesis | Oxidizing Agent | Description | Reference | | :--- | :--- | :--- | | Potassium Ferricyanide (B76249) | A common laboratory oxidant used under alkaline conditions for thiochrome formation, which competes with disulfide formation. researchgate.netnih.gov | | Hydrogen Peroxide | A reactive oxygen species that can oxidize the thiol form of thiamine. nih.gov | | Nitrogen Dioxide | A reactive nitrogen species capable of oxidizing thiamine to thiamine disulfide and other products like thiochrome. nih.gov | | Hypoiodite/Hypochlorite | Halogen-based oxidants that can react with thiamine to form various oxidized products. nih.gov |

This compound is a salt. ontosight.ainih.gov The nitrate group is not covalently bonded to the thiamine disulfide structure but exists as a dinitrate salt. nih.gov The formation of this salt is an acid-base reaction. The thiamine disulfide molecule contains two basic aminopyrimidine rings, which can be protonated by an acid.

The introduction of the nitrate group is achieved by reacting the synthesized thiamine disulfide (the free base) with nitric acid (HNO₃). In this reaction, the basic nitrogen atoms on the pyrimidine (B1678525) rings of the thiamine disulfide molecule accept protons from the nitric acid, forming a dinitrate salt.

Reaction: Thiamine Disulfide + 2 HNO₃ → Thiamine Disulfide Dinitrate

The reaction is typically carried out in a suitable solvent that can dissolve both the thiamine disulfide free base and nitric acid, followed by isolation of the resulting salt, often through precipitation or crystallization. The stoichiometry is crucial, requiring two equivalents of nitric acid per mole of thiamine disulfide to ensure the formation of the dinitrate salt.

Optimizing the synthesis of this compound involves careful control of several reaction parameters to maximize the yield of the desired product and minimize the formation of impurities, such as thiochrome. nih.gov

Key parameters for optimization include:

pH: Maintaining a slightly alkaline pH is critical for the initial ring-opening of thiamine to its thiol form. ukrbiochemjournal.org However, excessively high pH can promote the formation of other degradation products. nih.gov

Oxidant Concentration: The stoichiometric amount of the oxidizing agent must be carefully controlled to ensure complete conversion of the thiol to the disulfide without causing unwanted side reactions or over-oxidation.

Solvent: The choice of solvent can impact reaction rates and product solubility. Including a miscible organic solvent like methanol (B129727) or ethanol (B145695) in the aqueous reaction medium can alter the product distribution, potentially favoring one oxidized form over another. nih.gov

Temperature: Temperature affects the rate of all reaction steps. While moderate heating might increase the rate of disulfide formation, excessive temperatures can lead to the degradation of thiamine and its derivatives. researchgate.netclemson.edu

Purification: After synthesis, purification is essential to obtain a high-purity product. Techniques such as recrystallization from a suitable solvent system or chromatographic methods like High-Performance Liquid Chromatography (HPLC) are used to separate this compound from unreacted starting materials and byproducts. clemson.edu

Table 2: Key Parameters for Synthesis Optimization | Parameter | Influence on Synthesis | General Guideline | Reference | | :--- | :--- | :--- | :--- | | pH | Controls the initial formation of the thiamine thiol intermediate. | Maintain slightly alkaline conditions (pH > 7.0) for disulfide formation. ukrbiochemjournal.org | | Solvent System | Affects reactant solubility and can alter the ratio of products (disulfide vs. thiochrome). | Aqueous or mixed aqueous-organic (e.g., water-ethanol) systems are common. nih.gov | | Temperature | Influences reaction kinetics and stability of the product. | Controlled temperatures are used to prevent thermal degradation. researchgate.net | | Purification Method | Determines the final purity of the compound. | Recrystallization or chromatography (e.g., HPLC) are standard methods. clemson.edu |

Derivatization Strategies for Modulating Physicochemical Characteristics

The thiamine disulfide scaffold can be chemically modified to create derivatives with altered properties, such as increased lipophilicity, which can affect bioavailability. patsnap.com These strategies involve modifying the disulfide bridge or changing the anionic counter-ion.

Instead of a symmetrical disulfide linking two thiamine molecules, unsymmetrical disulfides can be synthesized where one thiamine moiety is replaced by another chemical group. This approach has been used to create several well-known thiamine derivatives. A general synthetic strategy involves reacting a thiamine precursor with an S-alkyl or S-aryl thiosulfate (B1220275) intermediate in the presence of a base like sodium hydroxide (B78521). mdpi.comnih.gov

Examples of such analogs include:

Fursultiamine (Thiamine tetrahydrofurfuryl disulfide, TTFD): An unsymmetrical disulfide where one thiamine is linked to a tetrahydrofurfuryl mercaptan. It can be synthesized by reacting thiamine with S-tetrahydrofurfurylthiosulfuric acid. acs.org

Sulbutiamine: A synthetic symmetrical disulfide derivative made from two isobutyryl esters of thiamine. nih.gov

Thiamine Propyl Disulfide: An analog synthesized from thiamine via hydrolysis and condensation with a propyl thiol derivative. researchgate.net

These modifications significantly increase the lipid solubility of the molecule compared to thiamine, which is highly water-soluble. patsnap.com

Table 3: Examples of Thiamine Disulfide Analogs

| Analog Name | Substituent on Disulfide Bridge | Key Feature | Reference |

|---|---|---|---|

| Thiamine Disulfide | A second thiamine molecule | Symmetrical disulfide | nih.gov |

| Fursultiamine (TTFD) | Tetrahydrofurfuryl group | Unsymmetrical, increased lipophilicity | patsnap.comacs.org |

| Sulbutiamine | Isobutyryl thiamine molecule | Symmetrical dimer of a thiamine ester, increased lipophilicity | nih.govmdpi.com |

| Thiamine Propyl Disulfide | Propyl group | Unsymmetrical, long-acting derivative | researchgate.net |

The nitrate anion in this compound can be replaced with other anions to create different salt forms. The choice of anion can influence the compound's physical properties, such as solubility, stability, and hygroscopicity. purdue.edu

The synthesis of these alternative salt forms follows the same acid-base principle used for the nitrate salt. The thiamine disulfide free base is reacted with a stoichiometrically appropriate amount of the desired acid. For example, reacting thiamine disulfide with hydrochloric acid (HCl) would yield thiamine disulfide dihydrochloride.

Table 4: Potential Alternative Anion Forms and Corresponding Acids

| Desired Anion | Anion Formula | Acid for Synthesis |

|---|---|---|

| Chloride | Cl⁻ | Hydrochloric Acid (HCl) |

| Sulfate | SO₄²⁻ | Sulfuric Acid (H₂SO₄) |

| Phosphate (B84403) | PO₄³⁻ | Phosphoric Acid (H₃PO₄) |

| Acetate | CH₃COO⁻ | Acetic Acid (CH₃COOH) |

This strategy allows for the fine-tuning of the compound's solid-state properties for various formulation requirements.

Synthetic Methodologies and Chemical Derivatization of this compound

Based on a comprehensive review of available scientific literature, there is a significant lack of specific published research on the crystal engineering and crystallization behavior of the compound This compound . While studies on the related compound, thiamine nitrate, are present, the explicit investigation into the nucleation kinetics, crystal growth, and the effects of additives on the morphology and purity of this compound specifically, is not documented in the accessible scientific domain.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline for this compound. Generating content for the specified subsections would require non-existent research findings, leading to speculation rather than scientifically accurate reporting.

For reference, research on thiamine nitrate (a different, though related, chemical entity) has explored these areas. For example, studies have been conducted on:

The influence of surfactants, such as sodium dodecyl benzene (B151609) sulfonate (SDBS), on the nucleation and crystal growth rate of thiamine nitrate. rsc.orgresearchgate.net

The effect of different additives, like sodium alkyl sulfates and sodium alkyl sulfonates, on modifying the crystal morphology from rod-like to block-like shapes. researchgate.net

The impact of various solvents on the solubility and dissolution process, which is fundamental to crystallization studies. researchgate.net

However, due to the strict focus of the request on This compound , this information cannot be substituted or extrapolated. The distinct chemical structure of this compound, featuring a disulfide bridge, would significantly alter its physicochemical properties, including its crystallization behavior, compared to thiamine nitrate.

To maintain scientific accuracy and integrity, the generation of an article on the specified topics for this compound cannot be completed without the relevant primary research data.

Prodrug Mechanisms: Intracellular Reduction and Thiamine Release

The primary mechanism of action for this compound involves its intracellular conversion to the active form, thiamine. patsnap.com This process hinges on the reduction of its disulfide bond within the cellular environment.

Enzymatic and Non-Enzymatic Reduction of the Disulfide Bond

The cleavage of the disulfide bond in this compound is a critical step for releasing active thiamine and can occur through both enzymatic and non-enzymatic pathways. patsnap.comnih.gov

Enzymatic Reduction: The primary enzymatic systems responsible for the reduction of thiamine disulfides are the glutathione (B108866) and thioredoxin systems. nih.govnih.gov

Glutathione/Glutaredoxin (Grx) System: This system, which includes glutathione (GSH), glutathione reductase (GR), and glutaredoxin (Grx), can stoichiometrically reduce thiamine disulfide derivatives. nih.gov The reaction is significantly stimulated by Grx. nih.gov

Thioredoxin (Trx) System: The thioredoxin system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is also capable of reducing thiamine disulfides. nih.govnih.gov Notably, TrxR can directly reduce these disulfides even in the absence of Trx, suggesting a major role for this enzyme in the cellular reduction of thiamine-derived disulfides. nih.govnih.gov

Non-Enzymatic Reduction: While enzymatic processes are predominant, non-enzymatic reduction can also occur. This typically involves a thiol-disulfide exchange reaction with low-molecular-weight thiol compounds present in the cell. mdpi.com For instance, ascorbic acid (vitamin C) has been shown to activate thiamine disulfide through chemical reduction. asm.org

Role of Cellular Thiol-Containing Compounds in Prodrug Activation

Cellular thiol-containing compounds are essential for the activation of this compound. patsnap.com Glutathione (GSH), the most abundant low-molecular-weight thiol in cells, plays a crucial role in this process. nih.govhormonesmatter.com

The reduction of thiamine disulfide by GSH is a thiol-disulfide exchange reaction. mdpi.comhormonesmatter.com In this process, reduced glutathione (GSH) donates electrons to the disulfide bond of the prodrug, leading to the formation of free thiamine and oxidized glutathione (GSSG). hormonesmatter.com This reaction is fundamental for releasing the active vitamin B1 molecule. patsnap.comhormonesmatter.com The cell's ability to maintain a high ratio of reduced to oxidized glutathione is therefore critical for the efficient activation of thiamine disulfide prodrugs. hormonesmatter.com

| Cellular Component | Role in this compound Reduction |

| Glutathione (GSH) | A primary cellular thiol that directly reduces the disulfide bond, releasing thiamine. nih.govhormonesmatter.com |

| Thioredoxin Reductase (TrxR) | An enzyme that can directly reduce thiamine disulfide, playing a major role in its activation. nih.gov |

| Thioredoxin (Trx) System | The complete system, including TrxR and Trx, effectively reduces thiamine disulfide. nih.govnih.gov |

| Glutaredoxin (Grx) | Stimulates the reduction of thiamine disulfide by the glutathione system. nih.gov |

Kinetics of Thiamine Liberation from this compound

The liberation of thiamine from this compound is understood to follow first-order reaction kinetics. researchgate.netclemson.edu The rate of this release is influenced by several factors, including temperature and pH. researchgate.netpurdue.edu Studies on related thiamine salts have shown that degradation, and thus the potential release of active compounds, is significantly faster at higher temperatures. researchgate.net For instance, thiamine mononitrate shows more rapid degradation at elevated temperatures compared to thiamine chloride hydrochloride. researchgate.net The pH of the environment also plays a critical role, with different degradation pathways and rates observed at varying pH levels. purdue.edu While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of thiamine salt stability and degradation kinetics provide a framework for understanding its release profile. researchgate.netclemson.edupurdue.edu

Thiamine-Mediated Metabolic Pathways

Once released, thiamine is converted into its biologically active form, thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP). cornell.edumdpi.com TDP acts as an essential coenzyme for several key enzymes involved in fundamental metabolic processes. cornell.eduportlandpress.com

Coenzymatic Function of Thiamine Diphosphate in Carbohydrate Metabolism

Thiamine diphosphate is indispensable for carbohydrate metabolism, playing a vital role in cellular energy production. cornell.edumdpi.com It serves as a cofactor for enzymes that are critical links between glycolysis and the citric acid cycle, as well as in the pentose (B10789219) phosphate pathway. cornell.eduwikipedia.org

Key TDP-dependent enzymes in carbohydrate metabolism include:

Pyruvate (B1213749) Dehydrogenase Complex (PDC) cornell.edu

α-Ketoglutarate Dehydrogenase (α-KGDH) cornell.edu

Transketolase (TKT) cornell.edumdpi.com

Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) cornell.edu

Deficiency in thiamine inhibits these enzymes, leading to impaired glucose metabolism and an accumulation of pyruvate, which is then shunted into lactate (B86563) fermentation, potentially causing lactic acidosis and reduced ATP production. mdpi.com

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that catalyzes the conversion of pyruvate into acetyl-CoA, which is a primary substrate for the citric acid cycle. cornell.edunih.gov Thiamine diphosphate is an essential cofactor for the E1 component of this complex. hopeforpdcd.orgmedscape.com

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex Regulation

This compound, following its in vivo conversion, serves as a source of thiamine. This thiamine is subsequently phosphorylated to its biologically active form, thiamine pyrophosphate (TPP), also known as cocarboxylase. patsnap.com TPP is an indispensable coenzyme for the alpha-ketoglutarate dehydrogenase complex (KGDHC), a critical regulatory point in the tricarboxylic acid (TCA) cycle. nih.gov

The KGDHC is a multi-enzyme assembly comprising three main subunits: E1 (α-ketoglutarate dehydrogenase), E2 (dihydrolipoamide succinyltransferase), and E3 (dihydrolipoamide dehydrogenase). researchgate.netmdpi.com The function of this complex is to catalyze the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a key step in mitochondrial energy production that also generates NADH. nih.govmdpi.com

The regulatory role of TPP is centered on the E1 subunit. mdpi.com The catalytic mechanism begins when α-ketoglutarate binds to TPP, which is tightly but not covalently bound to the E1 subunit. mdpi.comyoutube.com This interaction facilitates the decarboxylation of the α-keto acid, a challenging biochemical reaction that involves the formation of a stable carbanion intermediate on the TPP molecule. youtube.comgonzaga.edu The resulting succinyl group is then transferred to a lipoic acid arm on the E2 subunit, regenerating the TPP on E1 for the next catalytic cycle. researchgate.netmdpi.com

Transketolase Activity in the Pentose Phosphate Pathway

The thiamine released from this compound, once converted to thiamine pyrophosphate (TPP), plays a vital role as a coenzyme for transketolase, a key enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP). vaia.complos.org The PPP is a crucial metabolic route responsible for producing pentose sugars, necessary for nucleotide synthesis, and generating NADPH, which is essential for reductive biosynthesis (e.g., fatty acids and steroids) and antioxidant defense. mdpi.comactascientific.com

Transketolase catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor, thereby shuffling carbon atoms between sugar phosphates. vaia.com This function is critical for linking the PPP with the glycolytic pathway, allowing excess sugar phosphates to be channeled into mainstream carbohydrate metabolism. plos.org

The activity of transketolase is highly dependent on the concentration of its coenzyme, TPP. nih.govacs.org In cases of thiamine deficiency, the activity of transketolase is significantly reduced. actascientific.comresearchgate.net This relationship is so direct that erythrocyte transketolase activity is a widely used and reliable indicator for assessing the thiamine status in an individual. actascientific.comwjgnet.com Studies have shown that the formation of the active holoenzyme (the enzyme bound to its TPP cofactor) exhibits a lag phase, and the duration of this lag increases as TPP concentrations decrease. nih.gov This suggests that even minor decreases in physiological TPP levels can dramatically impact the rate at which transketolase becomes fully active, potentially explaining the differential sensitivity of various tissues to thiamine deficiency. nih.gov

| Enzyme Complex | Metabolic Pathway | Primary Function Regulated by TPP |

|---|---|---|

| Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) | Tricarboxylic Acid (TCA) Cycle | Catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, a rate-limiting step in mitochondrial energy production. nih.govmdpi.com |

| Transketolase | Pentose Phosphate Pathway (PPP) | Transfers two-carbon units, linking the PPP to glycolysis and producing precursors for nucleotide and NADPH synthesis. vaia.comcornell.edu |

| Pyruvate Dehydrogenase Complex (PDC) | Link between Glycolysis and TCA Cycle | Catalyzes the conversion of pyruvate to acetyl-CoA, which is essential for entry into the TCA cycle. mdpi.comcornell.edu |

| Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) | Amino Acid Catabolism | Involved in the breakdown of branched-chain amino acids (leucine, isoleucine, and valine). cornell.edunih.gov |

Non-Coenzymatic Roles of Thiamine and its Derivatives in Cellular Processes

Beyond its well-established role as a coenzyme, thiamine and its phosphorylated derivatives, such as thiamine triphosphate (ThTP), engage in non-coenzymatic functions by directly interacting with various proteins to modulate cellular activities. mdpi.comportlandpress.com

Influence on Lipid Synthesis and Adipogenesis

Thiamine's influence on lipid metabolism is primarily linked to its coenzymatic role in the pentose phosphate pathway (PPP). nih.gov The PPP enzyme transketolase is TPP-dependent and a key producer of NADPH. actascientific.com NADPH is the principal reducing equivalent required for the anabolic reactions of fatty acid synthesis. cornell.edu Consequently, thiamine deficiency can lead to reduced transketolase activity, impairing NADPH production and thereby hindering the synthesis of fatty acids. nih.gov

Recent studies also suggest a more direct influence on adipogenesis, the process of fat cell differentiation. Thiamine availability has been shown to affect the thermogenic (heat-producing) capacity of human adipocytes. nih.govbiorxiv.org Increased extracellular thiamine concentrations during adipocyte differentiation led to higher expression of thermogenic genes and elevated mitochondrial biogenesis. biorxiv.org Thiamine supplementation in animal models has been observed to prevent obesity and reduce visceral fat mass, partly by increasing the activity of the TPP-dependent pyruvate dehydrogenase complex, which shifts metabolism towards glucose oxidation rather than lipid storage. nih.gov While benfotiamine, a thiamine derivative, has been shown to increase glucose oxidation, its direct influence on lipid oxidation and metabolism appears less pronounced in some cell models. wjgnet.com

Nitrate-Mediated Biological Effects

The nitrate component of this compound contributes to the compound's biological profile through its conversion to nitric oxide (NO), a significant signaling molecule.

Nitric Oxide Release and its Vasodilatory Mechanisms

Inorganic nitrate (NO₃⁻) from dietary sources or pharmacological compounds can be serially reduced in the body to form nitric oxide (NO), a process known as the nitrate-nitrite-NO pathway. nih.govnih.gov This pathway is distinct from the classical L-arginine-NO synthase (NOS) pathway. The conversion begins with the reduction of nitrate to nitrite (B80452) (NO₂⁻), a step often facilitated by commensal bacteria in the oral cavity or by mammalian enzymes. nih.govplos.org

Nitrite is then further reduced to NO, particularly under conditions of low pH (acidity) or hypoxia (low oxygen). nih.gov This reduction can occur non-enzymatically in the acidic environment of the stomach or be catalyzed by various proteins and enzymes throughout the body, including xanthine (B1682287) oxidoreductase, cytochrome P450s, and even deoxyhemoglobin. plos.org

Impact on Microcirculation and Nutrient Delivery

The theoretical impact of this compound on microcirculation and nutrient delivery is rooted in the combined actions of its constituent parts: thiamine and nitric oxide. Thiamine itself is vital for cellular energy metabolism, and its deficiency has been linked to impaired endothelial function. glpbio.com The release of nitric oxide from the nitrate moiety is expected to induce vasodilation, thereby improving blood flow and the delivery of nutrients and oxygen to tissues. patsnap.com

The nitric oxide component of this compound is anticipated to improve microvascular perfusion by relaxing the smooth muscles of blood vessels. patsnap.com This vasodilatory effect can be particularly beneficial in tissues with compromised blood flow. patsnap.com Enhanced circulation would not only facilitate the delivery of thiamine released from the compound but also improve the transport of other essential nutrients and oxygen, which is critical for cellular function and health. patsnap.com

Research on thiamine derivatives, such as benfotiamine, has demonstrated beneficial effects on vascular health, particularly in conditions like diabetes where microvascular complications are common. Studies have shown that benfotiamine can prevent both macro- and microvascular endothelial dysfunction. cymitquimica.com While direct studies on this compound are limited, the known effects of its components suggest a potential to positively influence microcirculation.

A study on the nitric oxide donor sodium nitroprusside (SNP) in a zebrafish model of hyperglycemia demonstrated that SNP could prevent the detrimental effects of high glucose on the neurovascular unit. nih.gov This suggests that the nitric oxide-releasing property of this compound could play a protective role in the microvasculature, especially in hyperglycemic conditions.

The following table summarizes findings from studies on compounds related to the components of this compound, illustrating their effects on microcirculation and endothelial function.

| Compound | Model | Key Findings | Reference |

| Benfotiamine | Type 2 Diabetic Patients | Prevented meal-induced decreases in microvascular reactive hyperemia and macrovascular flow-mediated dilatation. | cymitquimica.com |

| Sodium Nitroprusside (SNP) | Zebrafish Embryos (Hyperglycemia) | Reversed glucose-induced reductions in vascular nitric oxide reactivity. | nih.gov |

| Thiamine | Patients with Heart Failure | Suggested to have a mild peripheral vasodilating effect, potentially lowering afterload. | nih.gov |

Modulation of Neurovascular Coupling

Neurovascular coupling is the physiological process by which changes in neuronal activity are tightly linked to changes in cerebral blood flow (CBF). This mechanism ensures that active brain regions receive an adequate supply of oxygen and glucose. Nitric oxide is a key signaling molecule in the regulation of neurovascular coupling. patsnap.comima-press.net

The nitric oxide released from this compound is expected to modulate neurovascular coupling. patsnap.com Research has shown that NO acts as a modulator in the coupling of neuronal activation and regional cerebral blood flow, with its effects being largely mediated by cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.comima-press.net Inhibition of nitric oxide synthase (NOS), the enzyme responsible for endogenous NO production, has been shown to reduce the CBF response to neuronal stimulation, and this reduction can be restored by NO donors. patsnap.com

A study in rats demonstrated that while NOS inhibition reduced the increase in regional cerebral blood flow during whisker stimulation, the response was restored by the administration of an NO donor. patsnap.com This highlights the permissive role of NO in enabling vasodilation in response to neural activity. patsnap.com Furthermore, a study in humans confirmed that nitric oxide is fundamental to neurovascular coupling, with NOS inhibition reducing the neurovascular coupling response by approximately 30%. ima-press.net

The thiamine component of this compound may also contribute to healthy neurovascular function by supporting neuronal energy metabolism. patsnap.com Neuronal activity is an energy-intensive process, and thiamine, as a cofactor for key enzymes in glucose metabolism, is essential for meeting these energy demands. patsnap.com By ensuring adequate thiamine levels, this compound could help maintain the metabolic health of neurons, which is a prerequisite for proper neurovascular coupling. patsnap.compatsnap.com

The table below presents findings from research on the role of nitric oxide in neurovascular coupling.

| Intervention | Model | Key Findings | Reference |

| NOS Inhibition (L-NNA) | Rats (Whisker Deflection) | Reduced the regional cerebral blood flow response to stimulation from 18% to 9%. | patsnap.com |

| NO Donor (SNAP) after L-NNA | Rats (Whisker Deflection) | Restored the attenuated regional cerebral blood flow response. | patsnap.com |

| NOS Inhibition (L-NMMA) | Humans (Visual Stimulus) | Reduced the peak neurovascular coupling response by approximately 30%. | ima-press.net |

| Dietary Nitrate (Beetroot Juice) | Healthy Adults (Cognitive Tasks) | Modulated the hemodynamic response to task performance, with an initial increase in cerebral blood flow. | researchgate.net |

Cellular Uptake and Transport Mechanisms

The uptake and transport of thiamine and its derivatives into cells are multifaceted processes, involving both passive and active mechanisms to ensure adequate intracellular concentrations.

Thiamine disulfide derivatives, including presumably this compound, exhibit increased lipid solubility compared to thiamine hydrochloride. patsnap.com This enhanced lipophilicity facilitates their passage across biological membranes, such as the intestinal lining and the blood-brain barrier, through passive diffusion. patsnap.com This mechanism is particularly important at higher concentrations. wikipedia.orgnih.gov Once inside the cell, the disulfide bond of compounds like thiamine disulfide is cleaved, releasing thiamine. patsnap.com

At physiological concentrations, the uptake of thiamine is primarily handled by specific carrier-mediated transport systems. The most well-characterized of these are the thiamine transporters THTR1 and THTR2, which are encoded by the genes SLC19A2 and SLC19A3, respectively. wikipedia.orgnih.gov These transporters are crucial for the absorption of thiamine in the small intestine and its distribution to various tissues. nih.govfrontiersin.org

In addition to the specific thiamine transporters, other carrier proteins are also involved in the transport of thiamine. These include members of the organic cation transporter (OCT) family. nih.gov The reduced folate carrier (RFC, or SLC19A1) has also been implicated in the transport of phosphorylated thiamine derivatives. nih.gov

| Transporter | Gene | Function | Location |

| Thiamine Transporter 1 (THTR1) | SLC19A2 | High-affinity thiamine transport | Intestine, kidney, brain, liver, muscle wikipedia.orgnih.gov |

| Thiamine Transporter 2 (THTR2) | SLC19A3 | High-affinity thiamine transport | Intestine, kidney, brain, liver, placenta nih.gov |

| Reduced Folate Carrier (RFC) | SLC19A1 | Transports phosphorylated thiamine derivatives | Widespread |

| Organic Cation Transporters (OCTs) | - | Involved in thiamine transport | Liver, kidney, intestine nih.gov |

Once inside the cell, the distribution of thiamine is further managed by specific binding proteins. A thiamine-binding protein has been identified in the serum of rats and is thought to be a hormone-regulated carrier protein that plays a significant role in the tissue distribution of thiamine. wikipedia.org These proteins help to ensure that thiamine is delivered to the subcellular locations where it is needed most.

Intracellular Localization and Compartmentalization

Following its uptake, thiamine is distributed to various subcellular compartments, where it is converted into its active forms and participates in a range of metabolic activities.

The majority of the body's thiamine is stored in tissues such as the liver, skeletal muscle, heart, brain, and kidneys. wikipedia.org Within the cells of these tissues, thiamine and its phosphorylated derivatives are found in the cytosol, mitochondria, and nucleus.

The distribution of thiamine derivatives is not uniform across subcellular compartments. Thiamine pyrophosphate (TPP), the primary active form of thiamine, is found in high concentrations in the mitochondria, where it serves as a crucial coenzyme for enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. wikipedia.orgoregonstate.edu The cytosol also contains TPP, where it is a cofactor for the enzyme transketolase in the pentose phosphate pathway. wikipedia.org Thiamine triphosphate (TTP) is found in the mitochondria and has been implicated in neuronal function. wikipedia.orgfrontiersin.org

| Subcellular Location | Key Thiamine-Dependent Process | Relevant Thiamine Derivative |

| Mitochondria | Citric Acid Cycle, ATP Production | Thiamine Pyrophosphate (TPP) |

| Cytosol | Pentose Phosphate Pathway | Thiamine Pyrophosphate (TPP) |

| Nucleus | Biosynthesis of nucleic acids | Thiamine Pyrophosphate (TPP) |

| Peroxisomes | Fatty acid metabolism | Thiamine Pyrophosphate (TPP) |

Once inside the cell, free thiamine undergoes a series of phosphorylation and dephosphorylation reactions to be converted into its metabolically active forms. The primary active form is thiamine pyrophosphate (TPP), which is synthesized from free thiamine by the enzyme thiamine pyrophosphokinase, a reaction that requires ATP and magnesium. oregonstate.edu

TPP can be further phosphorylated to thiamine triphosphate (TTP). frontiersin.org Conversely, these phosphorylated forms can be dephosphorylated back to TPP, thiamine monophosphate (TMP), and free thiamine by various phosphatases. frontiersin.org This dynamic cycle of phosphorylation and dephosphorylation allows the cell to regulate the levels of different thiamine derivatives according to its metabolic needs. nih.gov Free thiamine and TMP are the forms capable of crossing cell membranes. wikipedia.org

Cellular Redox Homeostasis Regulation

This compound participates actively in the intricate balance of the cell's redox state. As a derivative of thiamine, it is metabolized into forms that can directly and indirectly influence oxidative and antioxidative processes. Its disulfide structure is central to its interactions with the cell's primary redox-regulating systems.

Antioxidant Properties and Scavenging of Reactive Oxygen Species (ROS)

This compound is recognized for its antioxidant capabilities, contributing to the protection of cells from oxidative damage. patsnap.com Oxidative stress, a key factor in neuronal damage, can be mitigated by this compound's ability to neutralize ROS. patsnap.com The fundamental antioxidant activity is linked to its thiamine component. In the presence of oxidants, the thiazole ring of thiamine can open, forming a thiol (sulfur-bearing) group. nih.govnih.gov This thiol form is then oxidized to thiamine disulfide. nih.gov

Research indicates that thiamine is particularly effective at scavenging hydroxyl (HO•) radicals. nih.gov Studies on thiamine disulfide derivatives demonstrate a protective effect against oxidative stress induced by agents like tert-butyl hydroperoxide. nih.gov This suggests that the reduced thiol form, generated from the disulfide, is the active species responsible for this protection. nih.gov The mechanism involves the interaction of thiamine with free radicals and hydroperoxides, leading to its oxidation to products like thiochrome and thiamine disulfide. researchgate.net While some evidence points to direct ROS scavenging, other findings suggest the antioxidant effect may be more indirect, possibly mediated through the activation of antioxidant signaling pathways rather than direct quenching of ROS. researchgate.net

Interaction with Reactive Nitrogen Species (RNS) and Oxidative Stress Pathways

The interaction of this compound with Reactive Nitrogen Species (RNS) adds another dimension to its role in cellular redox modulation. Oxidative stress is a consequence of the overproduction of both ROS and RNS, which include species like nitrate, nitric oxide (NO), and peroxynitrite. nih.gov The nitrate group within the this compound molecule is a key player in this context, as it can be metabolized to release nitric oxide, a significant RNS. patsnap.com

The thiol form of thiamine, which is in equilibrium with the disulfide form, can directly influence NO metabolism. Research has shown that thiamine's thiol form can trigger the release of nitric oxide from S-nitrosoglutathione (GSNO), a biological NO reservoir. researchgate.net This reaction produces thiamine disulfide, nitric oxide, and a mixed disulfide of thiamine and glutathione. researchgate.net This suggests a potential role for the thiamine disulfide/thiol cycle in regulating the bioavailability of NO. researchgate.net Furthermore, thiamine and its metabolites have demonstrated antioxidant activity against damaging RNS such as peroxynitrite and nitrogen dioxide, protecting cellular structures from their harmful effects. researchgate.net

Modulation of Glutathione and Thioredoxin Systems

This compound and related derivatives are intricately linked with the two primary thiol-reducing systems in the cell: the glutathione (GSH) and thioredoxin (Trx) systems. nih.gov These systems are crucial for maintaining the cellular thiol redox balance by reducing disulfides back to their thiol forms. nih.gov

Both the glutathione and thioredoxin systems are capable of reducing thiamine disulfide derivatives. nih.gov The disulfide bond is a substrate for reduction, a process that can be catalyzed by cellular thiol-containing compounds like glutathione. patsnap.com More specifically, research has identified a major role for thioredoxin reductase (TrxR), which can reduce these disulfides either directly or in the presence of thioredoxin. nih.govnih.gov The importance of this pathway was highlighted in Caco-2 cells, where inhibition of TrxR led to a significant decrease in total thiol content when exposed to thiamine disulfides, whereas the derivatives alone did not alter the thiol content. nih.gov

Further studies have revealed that thiamine disulfide derivatives can also modulate the expression of antioxidant response elements. They have been shown to increase the nuclear levels of the transcription factor Nrf2 and stimulate the activity of NAD(P)H quinone dehydrogenase 1 and thioredoxin reductase itself. nih.govresearchgate.net Other enzymes within the glutathione and thioredoxin systems appeared to be less affected. nih.govresearchgate.net

Table 1: Effects of Thiamine Disulfide Derivatives on Cellular Redox Systems

| System/Component | Observed Effect | Key Finding | Reference |

|---|---|---|---|

| Glutathione (GSH) System | Reduces thiamine disulfides | GSH can stoichiometrically reduce thiamine disulfide derivatives. | nih.govpatsnap.com |

| Thioredoxin (Trx) System | Reduces thiamine disulfides | TrxR, with or without Trx, effectively reduces the disulfide bond. | nih.govnih.gov |

| Thioredoxin Reductase (TrxR) | Primary reducer; Activity stimulated | Plays a major role in the reduction of thiamine-derived disulfides in a cellular context. | nih.govresearchgate.net |

| Nrf2 (Transcription Factor) | Nuclear levels increased | Activates antioxidant response pathways. | nih.govresearchgate.net |

| NAD(P)H quinone dehydrogenase 1 (NQO1) | Expression and activity stimulated | An antioxidant enzyme regulated by Nrf2. | nih.govresearchgate.net |

Impact on Neurotransmitter Systems

This compound exerts a notable influence on cholinergic neurotransmission, from the fundamental synthesis of acetylcholine (B1216132) to its function at the synapse. This is primarily due to its role as an effective delivery agent for thiamine, an essential vitamin for neuronal function. patsnap.com

Enhancement of Acetylcholine Synthesis and Release

A significant reported action of this compound is the enhancement of both the synthesis and release of acetylcholine (ACh). patsnap.com The underlying mechanism is tied to thiamine's essential coenzyme function in energy metabolism. frontiersin.org The synthesis of ACh is directly dependent on the availability of its precursor, acetyl-CoA. frontiersin.org Acetyl-CoA is generated from pyruvate by the action of the pyruvate dehydrogenase complex (PDHC), a multi-enzyme complex that requires thiamine diphosphate (ThDP) as a critical coenzyme. frontiersin.orgwikipedia.org By acting as a prodrug that efficiently delivers thiamine to tissues, this compound supports the function of PDHC, thereby promoting the production of acetyl-CoA needed for robust ACh synthesis. patsnap.compatsnap.com Studies have confirmed that thiamine deficiency leads to reduced ACh levels, an effect that can be reversed by thiamine supplementation. researchgate.net

Thiamine-Acetylcholine Co-release and Synaptic Function

Beyond its role in synthesis, thiamine and its derivatives appear to have a more direct, non-coenzymatic role in synaptic function. frontiersin.org Early research on neuromuscular junctions provided evidence for the synaptic co-release of thiamine with acetylcholine. researchgate.netfrontiersin.org This suggests thiamine may act as a co-mediator, facilitating neurotransmission. frontiersin.org

Thiamine triphosphate (ThTP), a derivative synthesized from thiamine within the cell, is thought to be particularly involved in this process. nih.gov It is presumed to participate in the co-release mechanism with ACh and has been shown to be involved with rapsyn, a key scaffolding protein that helps cluster nicotinic acetylcholine receptors at the postsynaptic membrane. nih.govnih.gov This non-coenzyme action of thiamine derivatives at the synapse points to a complex regulatory role in modulating the efficiency and function of cholinergic signaling. frontiersin.org

Table 2: Role of Thiamine Derivatives in Acetylcholine Neurotransmission

| Process | Relevant Thiamine Derivative | Mechanism/Role | Reference |

|---|---|---|---|

| ACh Synthesis | Thiamine Diphosphate (ThDP) | Acts as a coenzyme for the Pyruvate Dehydrogenase Complex (PDHC) to produce acetyl-CoA, the precursor to ACh. | frontiersin.orgwikipedia.org |

| ACh Release | Thiamine | Thiamine levels are directly correlated with ACh release at presynaptic nerve endings. | patsnap.comresearchgate.net |

| Synaptic Co-release | Thiamine / Thiamine Triphosphate (ThTP) | Observed to be co-released with ACh at neuromuscular junctions, potentially acting as a co-mediator. | researchgate.netfrontiersin.orgnih.gov |

| Synaptic Regulation | Thiamine Triphosphate (ThTP) | Interacts with rapsyn, a postsynaptic scaffolding protein, suggesting a role in organizing ACh receptors. | nih.govnih.gov |

Investigation in Pre Clinical Research Models

In Vitro Models for Neuroprotection and Metabolic Modulation

In vitro studies are crucial for elucidating the cellular and molecular mechanisms by which thiamine (B1217682) derivatives exert their effects. Research has primarily focused on neuronal cell lines, primary neuronal cultures, and glial cells to investigate neuroprotection, oxidative stress mitigation, and anti-inflammatory properties.

The neuroprotective potential of various thiamine derivatives has been assessed in a range of neuronal cell culture models, exposing the cells to toxins or conditions that mimic neurodegenerative processes.

Sulbutiamine (B1681778), a synthetic thiamine disulfide derivative, has demonstrated neuroprotective effects in an in vitro model of ischemia using rat hippocampal CA1 pyramidal neurons. When these neurons were subjected to oxygen-glucose deprivation (OGD), co-treatment with sulbutiamine significantly increased neuronal viability and improved electrophysiological properties, including excitatory synaptic transmissions and intrinsic neuronal membrane input resistance, in a concentration-dependent manner nih.govresearchgate.net. In another study, sulbutiamine was found to reduce cell death in transformed retinal ganglion cells deprived of trophic factors, with a 50 μM concentration being most effective nutrahacker.com.

Thiamine itself has been shown to have a protective effect against pentylenetetrazole (PTZ)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. Treatment with thiamine prior to PTZ exposure prevented neurotoxicity, enhanced antioxidant status, and reduced apoptosis nih.gov. Benfotiamine (B1667992), a lipid-soluble thiamine precursor, protected cultured neuroblastoma cells from paraquat-induced cell death, a process mediated by the production of reactive oxygen species mdpi.com.

| Cell Line/Primary Culture | Thiamine Derivative | Experimental Model | Key Findings | Reference(s) |

| Rat Hippocampal CA1 Pyramidal Neurons | Sulbutiamine | Oxygen-Glucose Deprivation (OGD) | Increased neuronal viability and enhanced electrophysiological properties. | nih.govresearchgate.net |

| Transformed Retinal Ganglion Cells | Sulbutiamine | Trophic Factor Deprivation | Significantly reduced apoptotic cell death. | nutrahacker.com |

| SH-SY5Y Human Neuroblastoma Cells | Thiamine | Pentylenetetrazole (PTZ)-induced Neurotoxicity | Prevented neurotoxicity, enhanced antioxidant status, and reduced apoptosis. | nih.gov |

| Mouse Neuroblastoma Cells | Benfotiamine | Paraquat-induced Cell Death | Protected cells from toxicity mediated by reactive oxygen species. | mdpi.com |

A primary mechanism underlying the neuroprotective effects of thiamine derivatives is their ability to counteract oxidative stress. Various cell-based assays have been employed to quantify this antioxidant activity.

Fursultiamine (B1674287), a thiamine disulfide derivative, has been shown to possess antioxidant properties. In a study using a mouse cochlear explant culture system, fursultiamine pre-treatment protected against cisplatin- and kanamycin-induced ototoxicity by reducing the accumulation of intracellular reactive oxygen species (ROS) nih.gov. Specifically, it attenuated mitochondrial ROS accumulation and restored mitochondrial membrane potential nih.gov. In non-small cell lung cancer cells (A549), fursultiamine also demonstrated the ability to prevent an increase in reactive oxygen species researchgate.netresearchgate.net.

Benfotiamine has also been extensively studied for its antioxidant effects. In activated BV-2 microglia cells, benfotiamine was found to upregulate the antioxidative defense system. It increased the levels and activities of catalase and the glutathione (B108866) system, and also showed a direct capacity to scavenge superoxide (B77818) radical anions, leading to a decrease in nitric oxide and superoxide production and lipid peroxidation frontiersin.org. In an Alzheimer's disease rat model, benfotiamine treatment increased brain glutathione (GSH) levels, a key intracellular antioxidant clinicaterapeutica.it.

| Thiamine Derivative | Cell Model | Oxidative Stressor | Key Findings on Oxidative Stress Mitigation | Reference(s) |

| Fursultiamine | Mouse Cochlear Explant Culture | Cisplatin, Kanamycin | Reduced intracellular and mitochondrial ROS accumulation; restored mitochondrial membrane potential. | nih.gov |

| Fursultiamine | A549 Lung Cancer Cells | Doxorubicin | Prevented the increase in reactive oxygen species. | researchgate.netresearchgate.net |

| Benfotiamine | BV-2 Microglia | Lipopolysaccharide (LPS) | Increased levels and activities of catalase and glutathione system; directly scavenged superoxide anions; decreased nitric oxide and superoxide production. | frontiersin.org |

| Benfotiamine | Alzheimer's Disease Rat Model (in vivo data relevant to cellular mechanisms) | Aluminum Chloride | Increased brain glutathione (GSH) levels. | clinicaterapeutica.it |

Neuroinflammation, largely mediated by activated glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. The anti-inflammatory properties of thiamine derivatives have been investigated, primarily in microglial cell lines.

Benfotiamine has demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine BV-2 microglia. Treatment with benfotiamine led to a notable decrease in the production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) plos.orgnih.govnih.gov. Conversely, it increased the production of the anti-inflammatory cytokine interleukin-10 (IL-10) plos.orgnih.govnih.gov. Mechanistically, benfotiamine was found to suppress the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2), c-Jun N-terminal kinases (JNK), and protein kinase B (Akt/PKB) plos.orgnih.gov. The anti-inflammatory effects were also linked to the suppression of the translocation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) into the nucleus plos.orgresearchgate.net.

Fursultiamine has also been shown to modulate inflammatory responses. In ARPE-19 retinal pigment epithelial cells stimulated with LPS, fursultiamine reduced the increased levels of IL-6, IL-8, and chemokine (C-C motif) ligand 2 (CCL2) biomol.com.

| Thiamine Derivative | Glial Cell Type | Inflammatory Stimulus | Key Anti-inflammatory Findings | Reference(s) |

| Benfotiamine | BV-2 Microglia | Lipopolysaccharide (LPS) | Decreased iNOS, NO, COX-2, TNF-α, IL-6; Increased IL-10; Suppressed phosphorylation of ERK1/2, JNK, and Akt; Inhibited NF-κB translocation. | plos.orgnih.govnih.govresearchgate.net |

| Fursultiamine | ARPE-19 Retinal Pigment Epithelial Cells | Lipopolysaccharide (LPS) | Reduced levels of IL-6, IL-8, and CCL2. | biomol.com |

Animal Models of Neurological Conditions

Animal models are indispensable for evaluating the therapeutic potential of compounds in a complex biological system, allowing for the assessment of cognitive and behavioral outcomes alongside biochemical and histopathological changes.

Thiamine derivatives have been tested in various animal models of neurodegenerative diseases, most notably Alzheimer's disease.

In a study using amyloid precursor protein/presenilin-1 (APP/PS1) transgenic mice, a model for Alzheimer's disease, chronic treatment with benfotiamine for 8 weeks dose-dependently improved spatial memory in the Morris water maze test nih.govoup.comoup.com. Furthermore, benfotiamine treatment effectively reduced the number of amyloid plaques and the levels of phosphorylated tau in the cortical regions of these transgenic mice nih.govoup.comoup.com. Interestingly, these beneficial effects were not observed with another lipophilic thiamine derivative, fursultiamine, despite both compounds increasing free thiamine levels in the brain nih.govoup.comoup.com. In a separate study on a transgenic mouse model of tauopathy, benfotiamine treatment was found to diminish tangles and improve behavioral deficits nih.gov.

Another study utilized a sporadic Alzheimer's-like disease rat model induced by intracerebroventricular injection of streptozotocin. In this model, supplementation with benfotiamine for 7 days reversed cognitive impairments in both short- and long-term memory acs.orgnih.gov. Benfotiamine has also been shown to reverse memory deficits in an aluminum chloride-induced Alzheimer's disease rat model clinicaterapeutica.it.

Sulbutiamine has also been investigated for its effects on memory. Chronic administration to mice was shown to improve long-term memory formation, an effect suggested to be mediated by an increase in hippocampal cholinergic activity nih.gov.

| Animal Model | Thiamine Derivative | Key Findings on Cognition and Neuropathology | Reference(s) |

| APP/PS1 Transgenic Mice (Alzheimer's Model) | Benfotiamine | Enhanced spatial memory; Reduced amyloid plaque numbers and phosphorylated tau levels. | nih.govoup.comoup.com |

| APP/PS1 Transgenic Mice (Alzheimer's Model) | Fursultiamine | No significant effect on amyloid plaques or cognitive impairment. | nih.govoup.comoup.com |

| Transgenic Mouse Model of Tauopathy | Benfotiamine | Diminished tangles and improved behavioral deficits. | nih.gov |

| Streptozotocin-induced Alzheimer's-like Rat Model | Benfotiamine | Reversed short- and long-term memory impairments. | acs.orgnih.gov |

| Aluminum Chloride-induced Alzheimer's Rat Model | Benfotiamine | Reversed memory deficits. | clinicaterapeutica.it |

| Healthy Mice | Sulbutiamine | Improved long-term memory formation. | nih.gov |

The neuroprotective effects of thiamine derivatives are closely linked to their ability to modulate neuronal health and brain energy metabolism.

In the APP/PS1 transgenic mouse model of Alzheimer's disease, benfotiamine, but not fursultiamine, was found to significantly increase the phosphorylation of glycogen (B147801) synthase kinase-3alpha and -3beta (GSK-3α and GSK-3β), which led to a reduction in their enzymatic activities nih.govresearchgate.net. The dysregulation of GSK-3 is implicated in the pathology of Alzheimer's disease, including tau hyperphosphorylation and amyloid-β production. In a streptozotocin-induced Alzheimer's-like rat model, benfotiamine was also shown to inhibit GSK-3 activity in the hippocampus and modulate the insulin (B600854) signaling pathway in the hippocampus and entorhinal cortex acs.orgnih.gov. Furthermore, this study demonstrated that benfotiamine could modulate glucose transporters type 1 and 3 (GLUT1 and GLUT3) in the hippocampus acs.orgnih.gov.

In a model of diabetes-induced cerebral oxidative stress in mice, benfotiamine treatment alleviated the reduction in the glutathione/glutathione disulfide (GSH/GSSG) ratio, indicating an improvement in the brain's antioxidant capacity nih.gov.

Sulbutiamine has been shown to modulate neurotransmitter systems in the rat brain. Chronic treatment led to an increase in dopamine (B1211576) D1 receptor binding sites in the prefrontal and anterior cingulate cortex and a decrease in kainate binding sites in several brain regions, suggesting a modulatory effect on both dopaminergic and glutamatergic transmissions nih.gov. Acute administration of sulbutiamine resulted in a decrease in dopamine levels in the prefrontal cortex nih.gov.

Fursultiamine is recognized for its ability to enhance the bioavailability of thiamine and its penetration into the central nervous system, which is crucial for maintaining proper carbohydrate metabolism and neuronal function caringsunshine.com. In rats subjected to forced swimming, fursultiamine administration prevented the decrease in skeletal muscle ATP levels, highlighting its role in energy metabolism biomol.com.

Animal Models of Metabolic Disorders

Research utilizing animal models of metabolic disorders has been crucial in elucidating the potential therapeutic effects of thiamine derivatives. These studies provide a controlled environment to investigate the intricate molecular pathways affected by these compounds.

In a notable study involving a streptozotocin-induced type 1 diabetes rat model, the long-term administration of thiamine disulfide (TD) demonstrated significant improvements in glucose homeostasis. nih.gov The study aimed to determine if TD could lower blood glucose levels and improve insulin resistance in rats with chronic type 1 diabetes. nih.gov

Treatment with thiamine disulfide led to a discernible reduction in blood glucose levels. nih.gov Furthermore, key indicators of glucose control, such as glycosylated hemoglobin (HbA1c), were significantly decreased in the diabetic group treated with thiamine disulfide. nih.gov The intraperitoneal glucose tolerance test (IPGTT) and pyruvate (B1213749) tolerance test (PTT) also showed improvements, suggesting better glucose handling and reduced hepatic glucose output, respectively. nih.gov

The following table summarizes the key findings related to glucose homeostasis from this preclinical study. nih.gov

| Parameter | Diabetic Control (DC) | Diabetic + Thiamine Disulfide (D-TD) | Non-diabetic Control (NDC) |

| Blood Glucose | Significantly Elevated | Reduced | Normal |

| Glycosylated Hemoglobin (HbA1c) | Significantly Elevated | Decreased | Normal |

| Intraperitoneal Glucose Tolerance Test (IPGTT) | Impaired | Improved | Normal |

| Pyruvate Tolerance Test (PTT) | Impaired | Improved | Normal |

This table presents a summary of the qualitative findings from the study on a type 1 diabetes rat model. nih.gov

The investigation into thiamine disulfide's effects on insulin sensitivity and gluconeogenic pathways has revealed significant molecular changes in preclinical models. The euglycemic-hyperinsulinemic clamp technique, a gold standard for assessing insulin sensitivity, was employed in the aforementioned study on type 1 diabetic rats. nih.gov

The results indicated that thiamine disulfide treatment improved insulin resistance. nih.gov A key measure of insulin sensitivity, the glucose infusion rate (GIR), was significantly higher in the diabetic rats treated with thiamine disulfide compared to the untreated diabetic control group, although it did not reach the levels of the non-diabetic controls. nih.gov The study reported the GIR as 1.5 ± 0.07 mg/min⁻¹Kg⁻¹ in the thiamine disulfide-treated group, a notable increase from the 0.29 ± 0.002 mg/min⁻¹Kg⁻¹ observed in the diabetic control group. nih.gov For comparison, the non-diabetic control group had a GIR of 5.0 ± 0.26 mg/min⁻¹Kg⁻¹. nih.gov

Further molecular analysis focused on the liver, a primary site of gluconeogenesis. The study found that thiamine disulfide administration led to a significant decrease in the gene expression of key gluconeogenic enzymes, namely phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and the transcription factor forkhead box O1 (Foxo1). nih.gov The suppression of these genes suggests that thiamine disulfide improves insulin sensitivity and lowers blood glucose, at least in part, by inhibiting the gluconeogenic pathway in the liver. nih.govresearchgate.net However, the treatment did not appear to influence the gene expression of glucose transporter type 4 (Glut4) in skeletal muscle. nih.gov

The data from this investigation into insulin sensitivity and gluconeogenic pathways are summarized in the table below. nih.gov

| Parameter | Diabetic Control (DC) | Diabetic + Thiamine Disulfide (D-TD) | Non-diabetic Control (NDC) |

| Glucose Infusion Rate (GIR) (mg/min⁻¹Kg⁻¹) | 0.29 ± 0.002 | 1.5 ± 0.07 | 5.0 ± 0.26 |

| Hepatic Pepck Gene Expression | Significantly Increased | Decreased | Normal |

| Hepatic Foxo1 Gene Expression | Significantly Increased | Decreased | Normal |

| Skeletal Muscle Glut4 Gene Expression | No Significant Change | No Significant Change | Normal |

This table details the quantitative and qualitative findings on insulin sensitivity and the expression of genes related to gluconeogenesis in a type 1 diabetes rat model. nih.gov

Advanced Analytical Methodologies for Thiamine Disulfide Nitrate and Metabolites

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental to the separation and quantification of thiamine (B1217682) disulfide nitrate (B79036) and its related compounds. nih.gov These techniques offer high resolution and are often coupled with sensitive detection methods.

HPLC coupled with fluorescence detection is a widely employed method for the analysis of thiamine and its derivatives. nih.gov This approach is predicated on the conversion of non-fluorescent thiamine compounds into highly fluorescent species, most notably thiochrome (B1210408). cornell.eduwikipedia.org

The core principle of this technique involves the oxidation of the thiamine moiety within the thiamine disulfide nitrate molecule to form thiochrome. nih.govresearchgate.net This chemical transformation is typically achieved through the use of an oxidizing agent under alkaline conditions. nih.gov Potassium ferricyanide (B76249) is a commonly used oxidizing agent for this purpose. nih.govscispace.com The resulting thiochrome derivative exhibits strong fluorescence, which allows for highly sensitive detection. cornell.edu

The separation of thiochrome and other metabolites is typically achieved using reverse-phase HPLC. cornell.edu The choice of stationary phase is critical, with polymeric poly(divinyl)benzene (PDVB) columns often favored over traditional silica-based supports due to their enhanced stability at the high pH levels required to maintain thiochrome fluorescence. cornell.edu

A typical HPLC system for this analysis would consist of a C18 column with a gradient elution. nih.gov The mobile phase often comprises a buffer solution and an organic modifier like methanol (B129727). nih.govresearchgate.net Fluorescence detection is set at an excitation wavelength of approximately 360-375 nm and an emission wavelength of around 435-450 nm. cornell.eduscispace.com This method can be applied with either pre-column or post-column derivatization, where the oxidation to thiochrome occurs either before or after the chromatographic separation. nih.gov

Table 1: HPLC Parameters for Thiamine Analysis via Thiochrome Derivatization

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of phosphate (B84403) buffer and methanol |

| Derivatization Agent | Potassium Ferricyanide in alkaline solution |

| Detection | Fluorescence |

| Excitation Wavelength | ~375 nm |

| Emission Wavelength | ~435 nm |

Ion-Pair Reverse Phase HPLC for Simultaneous Metabolite Quantification

To simultaneously quantify this compound and its various phosphorylated metabolites, such as thiamine monophosphate (TMP) and thiamine diphosphate (B83284) (TDP), ion-pair reverse phase HPLC is a powerful technique. nih.govresearchgate.net This method is particularly useful for separating ionic and highly polar compounds that are not well-retained on traditional reverse-phase columns. uzh.ch

The principle of ion-pair chromatography involves the addition of an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a hydrophobic tail. It forms a neutral ion pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase like C18. nih.govuzh.ch For the analysis of thiamine and its phosphate esters, a common ion-pairing agent is tetrabutylammonium (B224687) hydroxide (B78521). nih.gov

A typical method would employ a C18 column with a gradient elution. The mobile phase would consist of a phosphate-buffered aqueous solution containing the ion-pairing reagent and an organic solvent such as methanol. nih.gov This setup allows for the separation of thiamine, TMP, and TDP within a single chromatographic run. researchgate.net As with other HPLC methods for thiamine, fluorescence detection following oxidation to thiochrome is commonly used to achieve high sensitivity. nih.gov

Table 2: Ion-Pair HPLC Method for Thiamine and its Metabolites

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of phosphate buffer with tetrabutylammonium hydroxide and methanol |

| Detection | Fluorescence (post-derivatization to thiochrome) |

| Analytes Separated | Thiamine, Thiamine Monophosphate (TMP), Thiamine Diphosphate (TDP) |

Spectroscopic Approaches

Spectroscopic methods provide alternative and sometimes complementary approaches to chromatographic techniques for the analysis of this compound and its metabolites. These methods are often based on the inherent chemical properties of the molecules or their reaction products.

Spectrofluorimetry is a highly sensitive analytical technique that can be used for the direct quantification of thiamine following its conversion to thiochrome. austinpublishinggroup.com This method leverages the same chemical principle as HPLC with fluorescence detection but without the chromatographic separation step.

The methodology involves the oxidation of thiamine to the highly fluorescent thiochrome in an alkaline medium. austinpublishinggroup.com Various oxidizing agents can be employed, including potassium ferricyanide, mercury(II) chloride, and cyanogen (B1215507) bromide. nih.govaustinpublishinggroup.com The fluorescence intensity of the resulting thiochrome solution is then measured using a spectrofluorometer at an excitation wavelength of around 370 nm and an emission wavelength of approximately 440 nm. scielo.br The intensity of the fluorescence is directly proportional to the concentration of thiamine in the original sample. researchgate.net

While this method is simple and rapid, it can be susceptible to interference from other fluorescent compounds present in the sample matrix. cornell.edu Therefore, sample preparation and the use of a blank to correct for background fluorescence are critical for accurate quantification. nih.gov

Table 3: Oxidizing Agents for Thiochrome Formation

| Oxidizing Agent |

| Potassium Ferricyanide |

| Mercury(II) Chloride |

| Cyanogen bromide |

| Hydrogen Peroxide (often with a catalyst) |

| Au3+ |

Mass Spectrometry for Identification and Characterization of Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of this compound and its metabolites. ijpras.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of unknown metabolites. nih.gov

In a typical LC-MS/MS workflow for metabolite analysis, the sample is first separated by HPLC. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. nih.gov For structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, a specific precursor ion (e.g., the molecular ion of a potential metabolite) is selected, fragmented, and the m/z ratios of the resulting product ions are measured. nih.gov The fragmentation pattern provides valuable information about the structure of the original molecule.

This technique has been successfully applied to the simultaneous quantification of thiamine and its phosphate esters in biological samples. nih.gov The use of isotopic internal standards can improve the accuracy and precision of quantification. nih.gov LC-MS/MS offers high specificity and sensitivity and is an invaluable tool for metabolomics studies involving this compound. plos.orgnih.gov

Table 4: Mass Spectrometry Parameters for Thiamine Metabolite Analysis

| Parameter | Typical Conditions |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification |

| Internal Standards | Deuterium-labeled thiamine and metabolites |

Biorecognition-Based Assays

Biorecognition-based assays represent a newer class of analytical methods that utilize biological molecules for the specific detection of target analytes. nih.gov These assays can offer high specificity and sensitivity and are amenable to high-throughput formats.

For the detection of thiamine, assays have been developed that are based on the specific binding properties of periplasmic binding proteins (PBPs). nih.govresearchgate.net PBPs are a class of proteins found in bacteria that exhibit high affinity and specificity for their target ligands. nih.gov

One such assay format is a competitive enzyme-linked immunosorbent assay (ELISA)-like method. nih.gov In this setup, a derivative of thiamine is immobilized on a solid support. The sample containing the this compound (which would release thiamine) is then incubated with a known amount of a thiamine-binding protein. This mixture is then added to the immobilized thiamine. The free thiamine in the sample competes with the immobilized thiamine for binding to the protein. The amount of protein bound to the solid support is then quantified, which is inversely proportional to the concentration of thiamine in the sample. nih.gov

These biorecognition-based assays can achieve very low detection limits and have been successfully applied to the analysis of thiamine in environmental samples. nih.govresearchgate.net They offer a promising alternative to traditional chromatographic and spectroscopic methods, particularly for rapid screening and high-throughput applications. researchgate.net

Table 5: Components of a Periplasmic Binding Protein-Based Assay for Thiamine

| Component | Function |

| Thiamine Periplasmic Binding Protein (TBP) | Provides specific biorecognition of thiamine |

| Immobilized Thiamine Derivative | Competitor for TBP binding |

| Signal Enhancement System (e.g., dye-encapsulating liposomes) | Amplifies the detection signal |

Utilization of Periplasmic Binding Proteins and Ribozymes

The detection and quantification of this compound and its metabolites in various biological matrices present analytical challenges that necessitate the development of highly specific and sensitive methodologies. Periplasmic binding proteins (PBPs) and ribozymes have emerged as promising biorecognition elements that can be integrated into advanced analytical platforms.

Periplasmic binding proteins, found in the periplasm of gram-negative bacteria, naturally bind to specific small molecules with high affinity and selectivity, making them ideal candidates for the development of biosensors. The thiamine periplasmic binding protein (TBP) from Escherichia coli, for instance, is part of the ABC transporter complex involved in thiamine import and binds to thiamine and its phosphorylated forms with high affinity. nih.gov Research has demonstrated the use of TBP in developing high-throughput assays for thiamine. nih.gov One such method utilizes TBP conjugated to magnetic beads for the immunomagnetic separation of thiamine from complex samples like fish eggs and tissues. nih.gov Following isolation, thiamine is converted to its fluorescent derivative, thiochrome, allowing for sensitive detection. nih.gov

While these methods have been established for thiamine, their direct application to this compound is an area of ongoing investigation. Preliminary competitive binding experiments have suggested that thiamine disulfide may interact with TBP, potentially reducing the binding of thiamine. researchgate.net However, the lipophilic nature of thiamine disulfide required dissolution in dimethyl sulfoxide (B87167) (DMSO), a solvent known to negatively impact TBP binding, making it difficult to definitively attribute the observed reduction in binding to competitive interaction alone. researchgate.net Further research is needed to elucidate the binding kinetics and specificity of TBP with this compound.

| Parameter | TBP-Based Thiamine Assay | Reference |

| Biorecognition Element | Thiamine Periplasmic Binding Protein (TBP) | nih.govnih.gov |

| Target Analytes | Thiamine, Thiamine Monophosphate, Thiamine Diphosphate | nih.gov |

| Assay Format | Competitive, Magnetic Separation | nih.govnih.gov |

| Detection Method | Fluorescence (Thiochrome) | nih.gov |

| Limit of Detection | 0.5 nM | nih.gov |

| Noted Interference | Potential solvent effects from DMSO when analyzing lipophilic derivatives like thiamine disulfide | researchgate.net |

Ribozymes, or catalytic RNA molecules, offer another avenue for the development of specific analytical methods. Engineered allosteric ribozymes can be designed to undergo self-cleavage in the presence of a specific target molecule. This catalytic activity can be coupled with signal amplification techniques to create highly sensitive detection platforms. For instance, an allosteric ribozyme has been engineered to detect thiamine pyrophosphate (TPP) in whole blood. nih.gov This was achieved by fusing a TPP-specific aptamer to a hammerhead ribozyme, creating a sensor that responds to TPP with high specificity. nih.gov The ribozyme's cleavage event can be linked to isothermal amplification to generate a fluorescent signal, enabling a "mix-and-read" assay format suitable for high-throughput screening. nih.gov The application of this technology to directly detect this compound would require the selection or engineering of a ribozyme that specifically recognizes this form of the molecule.